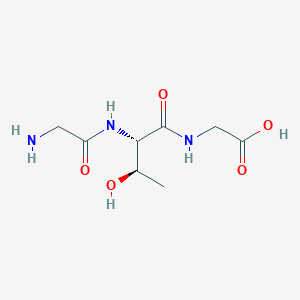

Glycyl-L-threonylglycine

Description

The Significance of Tripeptides as Model Systems in Protein and Peptide Chemistry

These small peptides are minimalistic fragments that can capture local, sequence-dependent structural preferences seen in larger proteins. bsc.es By studying tripeptides, scientists can gain insights into the forces that drive protein folding and the initial events in protein aggregation, a process implicated in several diseases. The well-defined nature of tripeptides makes them amenable to both experimental techniques and computational modeling, providing a crucial link between the properties of single amino acids and the complex behavior of entire proteins. bsc.esnih.gov

Contextualizing Glycyl-L-threonylglycine within the Oligopeptide Research Landscape

Within the broader field of oligopeptide research, Glycyl-L-threonylglycine occupies a specific and informative position. Its structure is notable for the presence of the polar, hydroxyl-containing side chain of L-threonine (B559522) positioned between two simple glycine (B1666218) residues. This arrangement makes it an ideal candidate for studying the impact of a polar, hydrogen-bonding side chain on the peptide's properties. researchgate.net

Research on Glycyl-L-threonylglycine often involves comparing its properties to those of triglycine (B1329560) (a tripeptide made of three glycine residues) to isolate and quantify the contribution of the threonine side chain. researchgate.netd-nb.info These comparative studies are crucial for developing group additivity models, which aim to predict the thermodynamic properties of proteins based on the properties of their constituent amino acid residues. d-nb.inforesearchgate.net By understanding how the threonine residue in Glycyl-L-threonylglycine influences properties like volume and heat capacity, researchers can refine these models for greater accuracy in predicting the behavior of complex proteins. researchgate.netd-nb.info

Overview of Major Academic Research Trajectories for Glycyl-L-threonylglycine Studies

The primary focus of academic research on Glycyl-L-threonylglycine has been the characterization of its thermodynamic properties in aqueous solutions. researchgate.netacs.orgresearchgate.net A significant body of work has been dedicated to measuring its partial molar volume and partial molar heat capacity at various temperatures and pressures. researchgate.netacs.org These studies provide fundamental data on how the peptide interacts with surrounding water molecules, which is essential for understanding protein hydration and stability.

Below is a table summarizing some of the key physicochemical properties of Glycyl-L-threonylglycine.

| Property | Value |

| Molecular Formula | C8H15N3O5 |

| Molecular Weight | 233.22 g/mol |

| IUPAC Name | 2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]acetic acid |

| Synonyms | Gly-Thr-Gly, Glycyl-threonyl-glycine |

| Data sourced from PubChem CID 53968885. nih.gov |

The following table presents selected thermodynamic data for Glycyl-L-threonylglycine in aqueous solution, highlighting its role in thermodynamic studies.

| Thermodynamic Parameter | Condition |

| Partial Molar Volume (V°) | Investigated at 298.15 K and pressures from 10 to 120 MPa. researchgate.net |

| Partial Molar Heat Capacity (Cp,2°) | Determined over a temperature range of 50 to 125°C. acs.orgresearchgate.net |

| Side-chain Contribution to V° and Cp,2° | Estimated and compared with other model compounds. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

85774-49-8 |

|---|---|

Molecular Formula |

C8H15N3O5 |

Molecular Weight |

233.22 g/mol |

IUPAC Name |

2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]acetic acid |

InChI |

InChI=1S/C8H15N3O5/c1-4(12)7(11-5(13)2-9)8(16)10-3-6(14)15/h4,7,12H,2-3,9H2,1H3,(H,10,16)(H,11,13)(H,14,15)/t4-,7+/m1/s1 |

InChI Key |

JQFILXICXLDTRR-FBCQKBJTSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)CN)O |

Canonical SMILES |

CC(C(C(=O)NCC(=O)O)NC(=O)CN)O |

Origin of Product |

United States |

Advanced Spectroscopic and Diffraction Based Structural Elucidation of Glycyl L Threonylglycine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides atomic-resolution information on the structure and dynamics of molecules in both solution and solid states.

In solution, Glycyl-L-threonylglycine exists as an ensemble of rapidly interconverting conformers. Solution-state NMR is adept at characterizing this average conformation and the dynamics of the peptide backbone and side chains.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information through chemical shifts, which are highly sensitive to the local electronic environment of each nucleus. For instance, the chemical shifts of the α-protons (Hα) and α-carbons (Cα) are indicative of the backbone dihedral angles (φ, ψ). Two-dimensional (2D) NMR experiments are essential for unambiguous resonance assignment and detailed structural analysis. researchgate.net Techniques such as COSY (Correlation Spectroscopy) reveal through-bond proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons or nitrogens. hmdb.ca

To elucidate the spatial arrangement, the Nuclear Overhauser Effect (NOE) is utilized in experiments like NOESY and ROESY. These experiments detect through-space interactions between protons that are close to each other (< 5 Å), providing crucial distance restraints for calculating the three-dimensional structure. researchgate.net For a tripeptide like Glycyl-L-threonylglycine, key NOEs would be sought between adjacent amino acid residues, such as between the glycine (B1666218) amide proton and the threonine α-proton, to define the peptide backbone's fold.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Glycyl-L-threonylglycine in an Aqueous Solution. Note: These are typical, illustrative values. Actual shifts can vary with solvent and pH.

| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Glycine (N-terminal) | Hα | ~3.85 | ~43.5 |

| C' (Carbonyl) | - | ~172.0 | |

| L-Threonine (B559522) | NH | ~8.30 | - |

| Hα | ~4.25 | ~60.0 | |

| Hβ | ~4.15 | ~68.0 | |

| γ-CH₃ | ~1.20 | ~20.0 | |

| C' (Carbonyl) | - | ~173.5 | |

| Glycine (C-terminal) | NH | ~8.45 | - |

| Hα | ~3.95 | ~44.0 | |

| C' (Carbonyl/Carboxylate) | - | ~175.5 |

In the solid state, molecular motion is highly restricted, allowing for the study of a single conformation as it exists in the crystal lattice. Solid-state NMR (ssNMR) is particularly valuable for characterizing intermolecular interactions, such as hydrogen bonds, and for identifying the presence of multiple, non-equivalent molecules within the crystal's unit cell (polymorphism or multiple conformers). wiley.comacs.org

High-resolution spectra of solid samples are typically obtained using techniques like Cross-Polarization (CP) and Magic-Angle Spinning (MAS). mst.edu CP enhances the signal of low-abundance nuclei like ¹³C and ¹⁵N, while MAS averages out anisotropic interactions that would otherwise lead to broad, uninformative spectral lines. mst.edu

For Glycyl-L-threonylglycine, ¹³C and ¹⁵N ssNMR would provide precise chemical shifts for the carbonyl carbons and amide nitrogens. These values are extremely sensitive to the local environment, particularly hydrogen bonding. researchgate.net For example, a carbonyl carbon involved in a strong hydrogen bond will typically show a downfield shift compared to one that is not. researchgate.net Two-dimensional ssNMR experiments can establish through-space connectivities, helping to piece together the packing arrangement of the molecules in the crystal.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the energy levels of molecular vibrations. Both Infrared (IR) and Raman spectroscopy provide a detailed fingerprint of a molecule's functional groups and are highly sensitive to conformation and intermolecular forces like hydrogen bonding. nih.govscielo.br

The peptide backbone gives rise to several characteristic vibrational bands, known as amide bands. researchgate.net The most prominent of these are:

Amide A: Occurring around 3280-3300 cm⁻¹, this band is primarily due to the N-H stretching vibration. Its position and width are sensitive indicators of the strength of hydrogen bonds involving the amide proton. A lower frequency generally indicates a stronger hydrogen bond. researchgate.net

Amide I: Found in the 1600-1700 cm⁻¹ region, this is the most intense absorption in the IR spectrum of a peptide and is mainly caused by the C=O stretching vibration of the peptide bond. mdpi.com

Amide II: Located between 1480-1575 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations. researchgate.net

Amide III: A complex band in the 1200-1300 cm⁻¹ region resulting from coupled C-N stretching and N-H bending motions. researchgate.net

By analyzing the precise frequencies of these bands in the spectra of Glycyl-L-threonylglycine, researchers can map the hydrogen-bonding network within the crystal structure, identifying both intramolecular and intermolecular hydrogen bonds.

The Amide I band is particularly useful for determining the secondary structure of peptides and proteins. researchgate.netmdpi.com The frequency of the C=O stretch is directly influenced by the peptide backbone conformation and the hydrogen-bonding pattern associated with it. For a small peptide like Glycyl-L-threonylglycine, which is unlikely to form extended secondary structures like α-helices, the Amide I band can differentiate between various turn-like structures or an extended β-strand conformation. For instance, bands in the 1620-1640 cm⁻¹ range are often assigned to β-sheet structures, while those from 1640-1650 cm⁻¹ can indicate a more disordered or random-coil conformation. researchgate.net Raman spectroscopy provides complementary information, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa. americanpharmaceuticalreview.com

Table 2: Key Vibrational Bands for the Structural Analysis of Glycyl-L-threonylglycine.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Interpretation |

|---|---|---|

| Amide A (N-H stretch) | 3280 - 3300 | Indicates hydrogen bond strength and involvement of amide protons. researchgate.net |

| Amide I (C=O stretch) | 1600 - 1700 | Sensitive to backbone conformation (e.g., β-turn, extended strand). mdpi.com |

| Amide II (N-H bend, C-N stretch) | 1480 - 1575 | Confirms peptide structure; complements Amide I analysis. researchgate.net |

| Amide III (C-N stretch, N-H bend) | 1200 - 1300 | Provides additional data on backbone conformation. researchgate.net |

| COO⁻ stretch (asymmetric) | ~1580 - 1610 | Confirms the zwitterionic state at the C-terminus. |

Mass Spectrometry (MS) for Sequence Verification and Structural Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight and amino acid sequence of a peptide. Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate intact molecular ions of the peptide with minimal fragmentation. For Glycyl-L-threonylglycine (C₈H₁₅N₃O₅, molecular weight 233.10 Da), a high-resolution mass spectrum would show a prominent peak for the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 234.11.

To confirm the amino acid sequence, tandem mass spectrometry (MS/MS) is employed. In this technique, the [M+H]⁺ ions are isolated and then fragmented through collision-induced dissociation (CID). The fragments produced correspond to cleavages at the peptide bonds. The resulting fragment ions are named according to a standard nomenclature. Cleavage of a peptide bond can retain the charge on the N-terminal fragment (b-ions) or the C-terminal fragment (y-ions). nih.govcdnsciencepub.com

For the sequence Gly-Thr-Gly, the expected fragmentation pattern would include:

b-ions: The b₁ ion (Gly) and the b₂ ion (Gly-Thr).

y-ions: The y₁ ion (Gly) and the y₂ ion (Thr-Gly).

Observing a complete or partial series of these sequence-specific ions provides definitive proof of the peptide's primary structure.

Table 3: Predicted m/z Values for Key MS/MS Fragments of Protonated Glycyl-L-threonylglycine [M+H]⁺.

| Ion Type | Sequence | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Gly-Thr-Gly | 234.11 |

| b₁ | Gly | 58.03 |

| b₂ | Gly-Thr | 159.08 |

| y₁ | Gly | 76.04 |

| y₂ | Thr-Gly | 177.09 |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a fundamental technique for the unambiguous determination of the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For Glycyl-L-threonylglycine, HRMS provides the experimental mass that can be compared against the theoretical exact mass calculated from its chemical formula, C₈H₁₅N₃O₅.

The theoretical monoisotopic mass of Glycyl-L-threonylglycine is calculated to be 233.10117059 Da. nih.gov In a typical HRMS experiment, the compound would be ionized, commonly forming the protonated molecule [M+H]⁺. The high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, would then measure the m/z of this ion. The exceptional mass accuracy of these instruments allows for the differentiation between molecules with the same nominal mass but different elemental compositions.

Table 1: Theoretical Mass Data for Glycyl-L-threonylglycine

| Property | Value |

| Molecular Formula | C₈H₁₅N₃O₅ |

| Theoretical Monoisotopic Mass | 233.10117059 Da |

| Theoretical Average Mass | 233.22 g/mol |

| Theoretical m/z of [M+H]⁺ | 234.10897 Da |

| Theoretical m/z of [M+Na]⁺ | 256.09091 Da |

| Theoretical m/z of [M-H]⁻ | 232.09332 Da |

An experimental HRMS measurement confirming the m/z value to within a few parts per million (ppm) of the theoretical value provides strong evidence for the elemental formula of Glycyl-L-threonylglycine.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the amino acid sequence of peptides. In an MS/MS experiment, the precursor ion of Glycyl-L-threonylglycine (e.g., the [M+H]⁺ ion at m/z 234.1090) is isolated and then subjected to fragmentation through methods like collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum.

The fragmentation of peptides typically occurs along the peptide backbone, leading to the formation of specific ion series, most commonly b- and y-type ions. Cleavage of the amide bond results in a b-ion if the charge is retained on the N-terminal fragment and a y-ion if the charge is retained on the C-terminal fragment.

For Glycyl-L-threonylglycine (Gly-Thr-Gly), the following fragmentation pattern can be predicted:

b-ions:

b₁: Cleavage after the first glycine residue would result in a fragment corresponding to the Gly residue. However, b₁ ions are often not observed or are very low in intensity.

b₂: Cleavage after the threonine residue would produce a fragment ion corresponding to Gly-Thr.

y-ions:

y₁: Cleavage before the C-terminal glycine would yield a fragment ion corresponding to the Gly residue.

y₂: Cleavage before the threonine residue would result in a fragment ion corresponding to Thr-Gly.

Additional fragmentation can occur, including the loss of water (H₂O) or ammonia (B1221849) (NH₃) from the precursor or fragment ions, especially from the threonine residue which contains a hydroxyl group.

Table 2: Predicted m/z Values for Key Fragment Ions of Glycyl-L-threonylglycine ([M+H]⁺ Precursor)

| Fragment Ion | Sequence | Theoretical m/z |

| b₂ | Gly-Thr | 176.0797 |

| y₁ | Gly | 76.0393 |

| y₂ | Thr-Gly | 177.0870 |

| y₂-H₂O | Thr-Gly (loss of water) | 159.0764 |

The analysis of the MS/MS spectrum allows for the confirmation of the amino acid sequence and the identification of the peptide.

X-ray Diffraction Studies for Crystalline State Structure Determination

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for Glycyl-L-threonylglycine has not been reported in the literature, studies on similar peptides, such as Glycyl-L-alanine hydroiodide monohydrate, demonstrate the type of detailed structural information that can be obtained. nih.gov

For Glycyl-L-threonylglycine, a successful crystallographic study would yield:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the repeating unit of the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell.

Conformational Details: The torsion angles of the peptide backbone (φ, ψ) and the side chains, revealing the specific conformation adopted by the molecule in the crystalline state.

Intermolecular Interactions: The pattern of hydrogen bonds and van der Waals interactions that stabilize the crystal packing.

Studies on other Gly-X-Gly peptides have revealed that they can form crystalline structures with well-defined hydrogen bonding networks. rsc.org It is expected that in the crystal structure of Glycyl-L-threonylglycine, the hydroxyl group of the threonine residue and the amide and carboxyl groups of the peptide backbone would be key participants in an extensive network of hydrogen bonds.

Table 3: Illustrative Crystal Data for a Related Dipeptide, Glycyl-L-alanine Hydroiodide Monohydrate Polymorph nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.747 |

| b (Å) | 6.435 |

| c (Å) | 10.941 |

| β (°) | 107.53 |

| Volume (ų) | 520.1 |

Note: This data is for a related compound and serves as an example of the information obtained from X-ray diffraction.

Electronic Absorption and Circular Dichroism (CD) Spectroscopy for Chiral and Conformational Transitions

Electronic absorption and circular dichroism (CD) spectroscopy are valuable techniques for studying the conformation of peptides in solution.

Electronic Absorption Spectroscopy: Peptides absorb light in the far-UV region (below 240 nm) due to the n→π* and π→π* electronic transitions of the amide bonds in the peptide backbone. aip.org A solution of Glycyl-L-threonylglycine is expected to show a characteristic strong absorbance peak around 190-210 nm, corresponding to the π→π* transition, and a weaker shoulder around 220 nm from the n→π* transition. springernature.com The exact position and intensity of these peaks can be influenced by the peptide's conformation and the solvent environment. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. researchgate.net Since Glycyl-L-threonylglycine contains a chiral center at the L-threonine residue, it is CD-active. The CD spectrum of a peptide in the far-UV region is highly sensitive to its secondary structure.

Random Coil: A peptide with a disordered or random coil conformation typically displays a strong negative CD band near 200 nm.

β-turn: The presence of ordered structures like β-turns, which are common in short peptides, would give rise to a different CD signature. For example, a type II β-turn is often characterized by a weak positive band around 220-230 nm and a strong negative band near 205 nm. nih.gov

By monitoring changes in the CD spectrum as a function of temperature, pH, or solvent composition, it is possible to study conformational transitions in Glycyl-L-threonylglycine. For instance, an increase in temperature might lead to the disruption of any ordered structure, which would be reflected as a change in the CD spectrum towards that of a random coil.

Table 4: Typical Far-UV CD Spectral Features for Different Peptide Conformations

| Conformation | Approximate Wavelength and Sign of Key CD Bands |

| α-Helix | Negative bands at ~222 nm and ~208 nm; Positive band at ~193 nm |

| β-Sheet | Negative band at ~215-220 nm; Positive band at ~195-200 nm |

| β-Turn (Type II) | Weak positive band at ~220-230 nm; Strong negative band at ~205 nm |

| Random Coil | Strong negative band near 200 nm; Weak positive or near-zero ellipticity above 210 nm |

Note: These are general ranges, and the exact spectrum for Glycyl-L-threonylglycine would depend on its specific conformational preferences.

Computational and Theoretical Investigations of Glycyl L Threonylglycine Molecular Architecture and Energetics

Quantum Chemical Studies for Electronic Structure and Reactivity

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, yielding detailed information about its electronic structure, energy, and properties. nih.gov These ab initio (first-principles) and Density Functional Theory (DFT) approaches are crucial for understanding the intrinsic properties of Glycyl-L-threonylglycine in the absence of environmental effects.

Density Functional Theory (DFT) has become a primary tool for quantum chemical investigations of biological molecules due to its favorable balance of computational cost and accuracy. q-chem.comukm.my DFT calculations determine the ground-state electronic energy based on the molecule's electron density. q-chem.comukm.my For Glycyl-L-threonylglycine, DFT methods, such as those employing the B3LYP functional with a 6-31G(d,p) basis set, are used to optimize the molecular geometry, finding the most stable (lowest energy) conformation. acs.org

Table 1: Representative DFT-Calculated Ground State Properties for Glycyl-L-threonylglycine. (Note: These are representative values based on typical calculations for similar peptides; specific experimental or published computational data for this exact molecule may vary.)

| Property | Value |

|---|---|

| Optimized Geometric Parameters | |

| Peptide Bond Length (C-N) | ~1.33 Å |

| Threonine Cα-Cβ Bond Length | ~1.54 Å |

| Threonine Φ (Phi) Angle | Variable (e.g., -120°) |

| Threonine Ψ (Psi) Angle | Variable (e.g., +140°) |

| Electronic Properties | |

| Total Energy (Hartree) | Calculated Value |

| Dipole Moment (Debye) | ~5 - 8 D |

| HOMO Energy (eV) | ~ -6.5 eV |

| LUMO Energy (eV) | ~ -0.5 eV |

| HOMO-LUMO Gap (eV) | ~ 6.0 eV |

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (e.g., MP2), provide a hierarchical route to increasingly accurate solutions of the Schrödinger equation. scispace.com Unlike DFT, which relies on an approximate exchange-correlation functional, these methods are based entirely on first principles. ukm.my They are computationally more demanding than DFT, particularly for flexible molecules like tripeptides which have complex potential energy surfaces with many local minima. cuni.cz

These methods are invaluable for obtaining precise energetics and a detailed description of molecular orbitals. For Glycyl-L-threonylglycine, ab initio calculations can be used to map the potential energy surface, identify various stable conformers, and calculate the energy barriers between them. cuni.cz Analysis of the resulting molecular orbitals provides a clear picture of electron distribution and bonding interactions within the peptide.

Table 2: Representative Ab Initio (MP2/cc-pVTZ level) Energetic Data for a Glycyl-L-threonylglycine Conformer. (Note: These values are illustrative and represent typical outputs from such calculations.)

| Parameter | Description | Representative Value |

|---|---|---|

| Total Electronic Energy | The total energy of the molecule in its electronic ground state. | Calculated Value (Hartree) |

| Relative Energy | Energy of a specific conformer relative to the global minimum. | e.g., +1.5 kcal/mol |

| Orbital Energy (HOMO) | Energy of the highest occupied molecular orbital. | ~ -8.0 eV |

| Orbital Energy (LUMO) | Energy of the lowest unoccupied molecular orbital. | ~ +1.5 eV |

Quantum chemical calculations are instrumental in interpreting experimental vibrational spectra, such as Infrared (IR) and Raman spectroscopy. vscht.cz By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies and normal modes of the molecule. scm.com

For Glycyl-L-threonylglycine, DFT calculations can simulate its IR and Raman spectra. nih.gov The calculated frequencies and intensities can be compared with experimental data to confirm the presence of specific functional groups and to identify the molecule's conformational state, as different conformers will have distinct spectral fingerprints. americanpharmaceuticalreview.com These theoretical spectra aid in the precise assignment of experimental vibrational bands to specific atomic motions, such as N-H stretching, C=O stretching of the peptide bonds, and vibrations within the threonine side chain. scielo.br

Table 3: Representative Calculated Vibrational Frequencies for Key Modes in Glycyl-L-threonylglycine. (Note: Frequencies are typically scaled by a factor, e.g., 0.96-0.98, to better match experimental data.)

| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) |

|---|---|---|

| ν(O-H) | Hydroxyl group stretch in Threonine | ~3500 |

| ν(N-H) | Amide N-H stretch | ~3350 |

| ν(C=O) | Amide I band (peptide carbonyl stretch) | ~1680 |

| δ(N-H) | Amide II band (N-H bend coupled with C-N stretch) | ~1550 |

| τ(C-N) | Amide III band | ~1290 |

| ν(C-O) | Threonine side chain C-O stretch | ~1050 |

Molecular Mechanics and Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

While quantum methods excel at describing electronic properties, they are too computationally expensive for simulating the motion of a peptide in a solvent environment over meaningful timescales. For this, molecular mechanics (MM) and molecular dynamics (MD) are the methods of choice. nih.gov

Molecular mechanics models represent molecules as a collection of balls (atoms) connected by springs (bonds), with energies calculated using a classical potential energy function known as a force field. nih.gov Force fields like AMBER, CHARMM, and OPLS-AA are sets of parameters that define the energy of bond stretching, angle bending, torsional rotations, and non-bonded (van der Waals and electrostatic) interactions. researchgate.net

The development of a reliable force field is a meticulous process. Parameters, especially those for atomic charges and dihedral angles, are often derived by fitting to high-level quantum mechanical calculations on small model compounds, such as dipeptides and tripeptides. researchgate.net The force field's validity is then tested by its ability to reproduce experimental data, such as thermodynamic properties or NMR observables, and to maintain the stability of known protein structures in simulations. duth.grnih.gov The accuracy of simulations of Glycyl-L-threonylglycine is critically dependent on the quality of the chosen force field. wiley.comresearchgate.net

Table 4: Common Biomolecular Force Fields Applicable to Glycyl-L-threonylglycine Simulations.

| Force Field Family | Key Features |

|---|---|

| AMBER (e.g., ff14SB, ff19SB) | Widely used for proteins and nucleic acids. Parameterized using QM data for dipeptides. Continuously updated to improve balance between secondary structure propensities. aip.org |

| CHARMM (e.g., CHARMM36m) | Popular for a wide range of biomolecules. Includes CMAP corrections (2D grid-based energy correction maps) for peptide backbone dihedrals to improve accuracy. researchgate.net |

| OPLS-AA | Optimized for liquid simulations, providing good descriptions of solvent-solute interactions. |

| GROMOS | A united-atom force field (aliphatic hydrogens are not explicitly modeled), which can offer computational efficiency. nih.gov |

Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the conformational landscape of a molecule like Glycyl-L-threonylglycine in a realistic solvent environment (e.g., explicit water). core.ac.uk Standard MD simulations can become trapped in local energy minima, so enhanced sampling techniques are often required to adequately sample the vast conformational space and calculate thermodynamic properties like free energy. researchgate.net

Methods like Metadynamics or Umbrella Sampling are used to overcome energy barriers and generate a free energy surface (FES), often projected onto key collective variables like the backbone dihedral angles (Φ and Ψ) of the central threonine residue. indianchemicalsociety.comufl.edu The resulting Ramachandran plot of the FES reveals the most probable conformations (e.g., β-sheet, polyproline II) and the transitions between them for the peptide in solution. indianchemicalsociety.com

Figure 1: Representative Free Energy Surface (Ramachandran Plot) for the Central L-Threonine (B559522) Residue in Glycyl-L-threonylglycine in Aqueous Solution. (Note: This is an illustrative plot showing typical features. The color scale represents free energy, with blue indicating low-energy, stable regions and red indicating high-energy, unstable regions.)  This plot would typically show favorable regions for the threonine residue in the β-sheet (top left) and polyproline II (upper left quadrant) areas of the map, reflecting the intrinsic conformational preferences of the peptide backbone as influenced by the threonine side chain and its interactions with the solvent.

Potential Energy Surface Exploration and Conformational Analysis

The potential energy surface (PES) of a peptide describes its energy as a function of its geometry, revealing the most stable three-dimensional structures, or conformations. For a tripeptide like Glycyl-L-threonylglycine, the most significant degrees of freedom are the backbone dihedral angles (phi, ψ) of the central threonine residue.

Research on Gly-X-Gly "host-guest" peptides, where 'X' is a variable amino acid, has been instrumental in determining the intrinsic conformational propensities of individual residues. acs.orgmdpi.com These studies show that most amino acid residues predominantly populate the upper-left quadrant of the Ramachandran plot, which is mainly divided into two key conformational basins: the polyproline II (pPII) and the β-strand regions. mdpi.comrsc.org The equilibrium between these states is residue-specific. For instance, alanine (B10760859) shows a strong preference for the pPII conformation, whereas bulkier residues like valine and isoleucine sample both pPII and β-strand conformations more equally. acs.orgrsc.org

For Glycyl-L-threonylglycine, the central L-threonine residue, with its polar hydroxyl (-OH) group and a methyl (-CH3) group at the β-carbon, would have a unique conformational landscape. The side chain's ability to form intramolecular hydrogen bonds, for example between the threonine hydroxyl group and a backbone carbonyl oxygen, could stabilize specific turn-like structures. wikipedia.org However, in an aqueous environment, the competition with solvent molecules would likely favor more extended conformations like pPII and β-strands. The flexibility of the flanking glycine (B1666218) residues, which lack side chains, allows the central threonine residue to explore a wide range of its allowed conformational space with minimal steric hindrance from its neighbors. u-szeged.hu This inherent flexibility is why sequences like "Gly-Thr-Gly" are often employed as flexible linkers in protein engineering.

Table 1: Predominant Conformational States for Central Residues in GxG Peptides This table is based on general findings for GxG peptides; specific quantitative data for Gly-Thr-Gly is not available.

| Conformational State | Typical Dihedral Angles (φ, ψ) | Expected Population for Threonine | Characteristics |

|---|---|---|---|

| Polyproline II (pPII) | approx. (-75°, +145°) | High | Extended, flexible, maximizes solvent exposure. |

| β-Strand | approx. (-130°, +135°) | Significant | Extended, forms the basis of β-sheets. |

| Right-handed Helix (α-like) | approx. (-60°, -45°) | Low | Generally less favored for isolated residues in solution. |

Theoretical Studies on Intermolecular Interactions and Solvation Effects

For polar amino acids like threonine, solvation is a dominant factor. The hydroxyl group of the threonine side chain is a prime site for hydrogen bonding with water molecules. nih.gov Theoretical calculations on GxG peptides have shown that the energy difference between the pPII and β-strand conformations is predominantly determined by the interactions between the peptide and the solvent. rsc.org The solvation process for polar side chains involves a significant release of energy (favorable enthalpy), but this is often counteracted by an unfavorable ordering of solvent molecules (unfavorable entropy). nih.gov

Intermolecular interactions also include the peptide's own charged terminal amino and carboxyl groups with the solvent. These groups are strongly solvated and create a non-uniform electrostatic field that can influence the frequencies of backbone vibrations, a property that can be probed by theoretical calculations and vibrational spectroscopy. researchgate.net

Table 2: Key Intermolecular Interactions for Glycyl-L-threonylglycine in Aqueous Solution

| Interacting Group | Type of Interaction | Significance |

|---|---|---|

| Threonine -OH group | Hydrogen Bonding (with water) | High: Major determinant of solubility and conformation. |

| Peptide Backbone (C=O, N-H) | Hydrogen Bonding (with water) | High: Stabilizes extended conformations, crucial for solvation. |

| N-terminus (-NH3+) | Electrostatic, Hydrogen Bonding | High: Strong interaction with solvent. |

| C-terminus (-COO-) | Electrostatic, Hydrogen Bonding | High: Strong interaction with solvent. |

Thermodynamic Characterization of Glycyl L Threonylglycine in Aqueous Environments

Determination of Partial Molar Volumes and Heat Capacities at Infinite Dilution

The partial molar volume (V°₂) and partial molar heat capacity (C°p,2) at infinite dilution are critical parameters that provide insight into solute-solvent interactions. For Glycyl-L-threonylglycine in aqueous solution at 25 °C, these values have been experimentally determined.

The partial molar volume at infinite dilution represents the volume occupied by one mole of the solute when it is surrounded only by solvent molecules. It is influenced by the intrinsic volume of the solute molecule and the changes in the solvent structure upon solute introduction. Similarly, the partial molar heat capacity at infinite dilution reflects the heat required to raise the temperature of one mole of the solute at infinite dilution by one degree Celsius. This property is particularly sensitive to the nature and extent of the hydration shell around the solute.

Table 1: Partial Molar Properties of Glycyl-L-threonylglycine at 25 °C (298.15 K)

| Property | Value | Units |

|---|---|---|

| Partial Molar Volume (V°₂) | 145.4 | cm³·mol⁻¹ |

| Partial Molar Heat Capacity (C°p,2) | 279 | J·K⁻¹·mol⁻¹ |

Data sourced from studies on Glycyl-DL-threonylglycine. rsc.org

Temperature Dependence of Volumetric and Thermal Properties of Glycyl-L-threonylglycine Solutions

The thermodynamic properties of Glycyl-L-threonylglycine solutions exhibit a marked dependence on temperature, which provides deeper insights into the nature of solute-solvent interactions.

Studies have been conducted to measure the partial molar volumes of Glycyl-L-threonylglycine in aqueous solutions at various temperatures, including 288.15 K, 303.15 K, and 313.15 K. nist.gov These measurements allow for the calculation of the partial molar isobaric expansion (E°₂), which is the change in partial molar volume with temperature at constant pressure. nist.gov The temperature dependence of the partial molar volume is a key indicator of the structural changes in the solvent surrounding the peptide.

Similarly, the partial molar heat capacity of Glycyl-DL-threonylglycine has been determined over a broad temperature range, from 50 to 125 °C. nih.govrsc.org The change in heat capacity with temperature provides information about the thermal stability of the peptide's hydration shell. The positive and large partial molar heat capacities observed for peptides in aqueous solutions are often attributed to the "melting" of structured water around the solute as the temperature increases.

Table 2: Temperature Dependence of Partial Molar Volume of Glycyl-L-threonylglycine

| Temperature (K) | Partial Molar Volume (V°₂) (cm³·mol⁻¹) |

|---|---|

| 288.15 | 143.9 |

| 298.15 | 145.4 |

| 303.15 | 146.0 |

| 313.15 | 147.0 |

Data sourced from Parr et al., 2009. nist.gov

Analysis of Hydration Effects and Solute-Solvent Interactions

The interactions between Glycyl-L-threonylglycine and the surrounding water molecules, known as hydration, are central to its thermodynamic properties. The dissolution of this tripeptide in water involves the disruption of the hydrogen-bonding network of water and the formation of new interactions between the peptide and water molecules. These interactions can be categorized as hydrophilic, involving the polar peptide backbone and the hydroxyl group of the threonine side-chain, and hydrophobic, associated with the nonpolar parts of the molecule.

The positive values for partial molar volumes and the large positive partial molar heat capacities are indicative of significant solute-solvent interactions. researchgate.netsciencepg.com The increase in density with concentration for similar amino acids suggests an increase in solute-solvent interactions, leading to a shrinkage in volume due to the presence of solute molecules. orientjchem.org This is often interpreted as the structure-making behavior of the solute in the solvent. orientjchem.org The threonine side-chain, with its hydroxyl group, can act as both a hydrogen bond donor and acceptor, leading to strong interactions with the aqueous solvent. orientjchem.org

Contributions of Amino Acid Side-Chains to Overall Thermodynamic Parameters in Model Peptides

Model peptides like Glycyl-L-threonylglycine are invaluable for estimating the contributions of individual amino acid side-chains to the thermodynamic properties of larger proteins. By comparing the properties of a tripeptide containing a specific amino acid (X) in the central position (Gly-X-Gly) with that of a reference peptide like glycylglycylglycine, the contribution of the side-chain of residue X can be isolated. rsc.orgresearchgate.net

These side-chain contributions are crucial for developing group additivity models that can predict the thermodynamic properties of unfolded proteins. d-nb.info The data derived from model peptides like Glycyl-L-threonylglycine helps to refine these models, leading to a better understanding of protein stability and the energetics of protein folding. nih.govaip.org

Coordination Chemistry and Metal Ion Interactions with Glycyl L Threonylglycine

Complexation Stoichiometries and Stability Constants of Metal-Peptide Adducts

The interaction of oligopeptides with metal ions in solution leads to the formation of various complex species, the distribution of which is highly dependent on pH. ijnc.ir For tripeptides like Glycyl-L-threonylglycine, coordination typically begins at the N-terminal amino group and the adjacent carbonyl oxygen. As the pH increases, sequential deprotonation of the amide nitrogens occurs, leading to the formation of very stable chelate rings. researchgate.net

Studies on similar dipeptides and tripeptides reveal common stoichiometries. For a given metal (M) and peptide ligand (L), species such as [ML]+, [MLH-1], and [MLH-2]- are frequently observed, where H-x denotes the displacement of 'x' protons from the peptide, usually from the amide groups. rsc.orgmdpi.com For instance, research on copper(II) complexes with dipeptides like glycyl-L-threonine (Gly-Thr) identified species formed through various coordination modes depending on pH and ligand excess. researchgate.net

The stability of these complexes is quantified by their stability constants (log β). The stability of metal-peptide complexes is influenced by several factors, including the number and type of donor atoms involved in chelation, the size of the chelate rings formed, and the nature of the metal ion. researchgate.netijtsrd.com The presence of side-chain donor groups, such as the hydroxyl group in threonine, can also influence complex stability. researchgate.net Copper(II) ions are known to form particularly stable complexes with peptides compared to other divalent transition metals like Nickel(II), following the Irving-Williams series. researchgate.net

Below is a table of stability constants for complexes of copper(II) and nickel(II) with related glycine-containing peptides to provide a comparative context for the expected stability of Glycyl-L-threonylglycine complexes.

| Peptide | Metal Ion | Stoichiometry | log β |

|---|---|---|---|

| Glycylglycine | Cu(II) | [CuL]+ | 5.45 |

| [CuLH-1] | -1.74 | ||

| Glycylglycine | Ni(II) | [NiL]+ | 4.13 |

| [NiLH-1] | -4.43 | ||

| Glycyl-L-histidine | Cu(II) | [CuL]+ | 6.64 |

| [CuLH-1] | 1.95 | ||

| Glycyl-L-serine | Cu(II) | [CuL]+ | 5.23 |

| [CuLH-1] | -2.01 | ||

| Glycyl-L-threonine | Cu(II) | [CuL]+ | 5.14 |

| [CuLH-1] | -2.23 |

Data compiled from studies on various dipeptides and is intended for comparative purposes. researchgate.netnih.gov

Identification of Metal Binding Sites and Ligand Coordination Modes

The coordination of metal ions to peptides like Glycyl-L-threonylglycine involves specific donor atoms from the peptide backbone and side chains. researchgate.net The primary anchoring site for many metal ions, particularly Cu(II) and Ni(II), is the N-terminal amino group. researchgate.netresearchgate.net

At acidic to neutral pH, a common coordination mode involves the N-terminal amine nitrogen and the carbonyl oxygen of the first peptide bond, forming a five-membered chelate ring. mdpi.com As the pH is raised, a proton is displaced from the first peptide nitrogen, which then coordinates to the metal ion. This process can continue sequentially for the subsequent peptide linkage, leading to very stable complexes with multiple fused chelate rings. This "double anchor" mechanism, involving the terminal amine and another donor group like a deprotonated amide, results in high metal-binding affinity. researchgate.net

The potential donor atoms in Glycyl-L-threonylglycine are:

N-terminal amino group (–NH2): The primary binding site.

Peptide carbonyl oxygens (–C=O): Can coordinate, especially in initial complex formation.

Peptide amide nitrogens (–NH–): Coordinate upon deprotonation at higher pH.

Threonine side-chain hydroxyl group (–OH): A potential, but weaker, coordinating group.

C-terminal carboxylate group (–COO-): Can participate in binding, especially in forming larger chelate rings. mdpi.com

For copper(II) complexes with similar dipeptides like glycyl-L-serine and glycyl-L-threonine, studies have shown that at lower pH, coordination involves the amino and carboxylate groups. As pH increases, coordination shifts to involve the amino group and the deprotonated amide nitrogen, forming a {Namino, Namide} coordination sphere, with the possibility of the carboxylate or hydroxyl group participating in axial coordination. researchgate.net

Spectroscopic Characterization of Metal-Glycyl-L-threonylglycine Complexes (e.g., EPR, UV-Vis)

Spectroscopic techniques are invaluable for elucidating the structure and bonding in metal-peptide complexes. mdpi.comacademicjournals.org

UV-Visible (UV-Vis) Spectroscopy: For transition metal ions like copper(II) and nickel(II), UV-Vis spectroscopy probes the d-d electronic transitions. The position of the absorption maximum (λmax) is sensitive to the geometry and the nature of the coordinating ligands. docbrown.info For Cu(II) complexes, a shift of λmax to shorter wavelengths (a "blue shift") typically indicates the coordination of more nitrogen donors, which create a stronger ligand field. For example, the formation of a Cu(II) complex involving two nitrogen donors (e.g., N-amine, N-amide) results in a different λmax than one with one nitrogen and one oxygen donor. researchgate.net Nickel(II) complexes also show characteristic absorption bands; for instance, the green hexaaquanickel(II) ion has absorption maxima that shift upon ligand exchange, such as with ammonia (B1221849) or peptide donors. docbrown.infocetjournal.it

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic metal complexes, such as those of copper(II). mdpi.com The EPR spectrum provides key parameters, the g-tensor (g|| and g⊥) and the hyperfine coupling constant (A||), which are diagnostic of the coordination environment around the Cu(II) ion. osti.gov For Cu(II) complexes, the values of g|| and A|| can distinguish between different numbers and types of coordinating atoms (e.g., 4O, 3N1O, 4N). researchgate.net Studies on Cu(II) complexes with glycyl-dipeptides have used EPR to confirm the transition from O,N-coordination to N,N-coordination as pH increases. researchgate.netmdpi.com For example, a coordination sphere involving three nitrogen atoms and one oxygen atom gives characteristic EPR parameters (e.g., g|| ≈ 2.21, A|| ≈ 19.5 mT) for a Cu(II)-tripeptide complex. nih.gov

Influence of Metal Ions on Glycyl-L-threonylglycine Conformation and Reactivity

For example, the coordination of a metal ion can protect the peptide's amide bonds from hydrolysis. Studies on neurodegeneration-related peptides have shown that coordination to Cu(II) and Zn(II) ions significantly protects their backbones from hydrolytic degradation compared to the free peptides. mdpi.com This stabilization can increase the local concentration of the intact peptide. Conversely, in some systems, metal ions can act as Lewis acids and catalyze peptide bond hydrolysis, although this is often sequence and condition-dependent. mdpi.com The binding of a metal ion also alters the acidity (pKa values) of the remaining ionizable protons on the peptide, such as the threonine hydroxyl group or any remaining amide protons.

Comparative Analysis with Other Oligopeptide-Metal Systems

The coordination chemistry of Glycyl-L-threonylglycine can be better understood by comparing it with other oligopeptides.

Comparison with Glycylglycylglycine (Gly-Gly-Gly): The coordination behavior of Gly-Gly-Gly serves as a fundamental model. acs.org With metal ions like Cu(II) and Ni(II), it forms complexes through the N-terminal amine and successive deprotonated amide nitrogens. nih.govacs.org The key difference in Gly-Thr-Gly is the presence of the threonine residue. Its hydroxyl side chain is a potential, albeit weak, coordinating group that could compete for an axial coordination site or influence the stability of the complex through hydrogen bonding.

Influence of the Threonine Side Chain vs. Other Side Chains: The coordinating ability of a peptide is strongly influenced by its amino acid sequence. researchgate.net

Non-coordinating side chains (e.g., Alanine (B10760859) in Gly-Ala-Gly): These peptides behave similarly to Gly-Gly-Gly, with coordination dominated by the peptide backbone.

Hydroxyl-containing side chains (e.g., Serine in Gly-Ser-Gly): Serine, like threonine, has a hydroxyl group. This group is a weak donor but can be involved in coordination, particularly at higher pH values, potentially forming a larger, less stable chelate ring. researchgate.net

Strongly coordinating side chains (e.g., Histidine in Gly-His-Gly): The imidazole (B134444) side chain of histidine is a very effective metal-binding group. researchgate.net Peptides containing histidine often form highly stable macrochelate structures involving the N-terminal amine, one or more deprotonated amide nitrogens, and the imidazole nitrogen. researchgate.netnih.govnih.gov This coordination mode is generally much stronger and can dominate over the simple sequential amide coordination seen in glycine-only peptides.

Metal Ion Selectivity: Peptides exhibit selectivity in their binding to different metal ions. researchgate.net The affinity generally follows the Irving-Williams order (Mn2+ < Fe2+ < Co2+ < Ni2+ < Cu2+ > Zn2+). Copper(II) consistently forms the most stable complexes due to the significant Jahn-Teller stabilization of its octahedral complexes. This high affinity makes Cu(II) a potent displacer of other metals from peptide binding sites and is a central reason for its extensive study in bioinorganic chemistry. nih.gov

Glycyl L Threonylglycine As a Research Model in Peptide and Protein Science

Modeling Protein Side-Chain Contributions to Structural Stability and Functional Characteristics

Glycyl-L-threonylglycine provides a simplified yet informative model for dissecting the distinct roles of its constituent amino acid side chains in protein architecture. The glycine (B1666218) and L-threonine (B559522) residues represent two different classes of side chains, allowing researchers to study their specific contributions.

Detailed Research Findings:

Investigation of Peptide Bond Stability and Reactivity in Controlled Model Systems

The stability of the peptide bond is fundamental to protein integrity. Glycyl-L-threonylglycine offers a simple substrate to study the chemical reactivity of specific peptide bonds, particularly the Glycyl-L-threonine linkage, under various conditions.

Detailed Research Findings: The peptide bond can be cleaved through hydrolysis, a reaction that is generally slow but can be catalyzed by acids, bases, or specific enzymes (proteases). khanacademy.org Non-enzymatic cleavage at specific amino acid pairs is a significant area of research for protein sequencing and characterization. Studies have identified specific chemical reagents that can cleave peptide bonds adjacent to certain residues.

A notable study demonstrated a novel, specific chemical cleavage of the Glycyl-Threonine peptide bond. nih.gov Researchers used vapors of perfluoric acids to achieve this bond-specific cleavage. The conditions for this reaction were meticulously established using synthetic peptides as models. This research highlights how a simple model compound like Glycyl-L-threonylglycine can be instrumental in developing new protein chemistry methodologies. Other studies have shown that peptide bonds N-terminal to serine and threonine can undergo spontaneous cleavage, a process facilitated by the presence of zinc. nih.gov

The following table summarizes the specific conditions developed for the cleavage of the Glycyl-Threonine bond.

| Reagent | Concentration | Temperature | Duration | Target Bond |

|---|---|---|---|---|

| Heptafluorobutyric acid vapor | 5, 75, and 90% | 30-40°C | 24 hours | Glycyl-Threonine |

Insights into Peptide-Solvent Interactions and Solvation Shell Dynamics

The interaction between a peptide and its surrounding solvent, typically water, governs its folding, structure, and function. Glycyl-L-threonylglycine is an excellent model for investigating these fundamental interactions due to its manageable size and the presence of both nonpolar (glycine's α-carbon) and polar (threonine's hydroxyl group and the peptide backbone) components.

Detailed Research Findings: High-resolution experimental techniques, such as synchrotron X-ray diffraction, have been used to study the electron charge density of Glycyl-L-threonine in its dihydrate crystal form. nih.gov This type of analysis provides precise information about the molecule's electronic properties and how it interacts with the two water molecules in its crystal lattice. By locating the critical points of the electron density, researchers can quantify the topological properties of the covalent bonds within the peptide and the hydrogen bonds between the peptide and water molecules. nih.gov

These experimental results can be compared with theoretical Hartree-Fock calculations for the isolated molecule. Discrepancies between the experimental data (from the crystal) and theoretical data (for the isolated molecule) reveal the influence of the "crystal field effects," which include the hydrogen bonding network with the solvent molecules. nih.gov This approach provides deep insights into how the solvation shell directly influences the electronic properties of the peptide bonds and side chains. Ab initio calculations on glycine have confirmed that its zwitterionic form is more stable in a water solvent, highlighting the crucial role of the solvent in determining molecular properties. nih.gov

The table below presents a conceptual summary of the types of topological data that can be derived from such charge density studies, illustrating the level of detail achievable.

| Bond Type | Topological Property | Significance |

|---|---|---|

| Peptide Bond (C-N) | Electron Density at Bond Critical Point | Indicates bond strength and order |

| Peptide Bond (C-N) | Laplacian of Electron Density | Characterizes the nature of the interaction (covalent vs. closed-shell) |

| Hydrogen Bond (e.g., Thr-OH···O-Water) | Electron Density at Bond Critical Point | Quantifies the strength of the hydrogen bond |

Application in the Development of Analytical Methodologies for Peptide Quantification and Characterization

The development of robust and accurate analytical methods is essential in proteomics and peptide science. Chemically synthesized and highly purified peptides like Glycyl-L-threonylglycine serve as critical reference standards for method development, validation, and calibration.

Detailed Research Findings:

Amino Acid Analysis (AAA): In this technique, a protein or peptide is hydrolyzed into its constituent amino acids, which are then quantified. A synthetic peptide with a known sequence and quantity, such as Glycyl-L-threonylglycine, can be used as a standard to verify the accuracy and recovery of the hydrolysis and analysis process. peptide.com

Mass Spectrometry (MS): In liquid chromatography-mass spectrometry (LC-MS) based proteomics, synthetic peptides are indispensable. Glycyl-L-threonylglycine can be used to:

Optimize Instrumentation: Its known mass and fragmentation pattern can be used to calibrate and optimize mass spectrometers.

Develop Quantitative Assays: Isotopically labeled versions of the peptide can be synthesized and used as internal standards for the absolute quantification of this or similar tripeptides in complex biological samples.

Standardize Retention Time: In liquid chromatography, it can serve as a reference compound to standardize retention times across different runs and instruments, improving the reproducibility of peptide identification.

The use of well-characterized synthetic peptide reference standards is a cornerstone of quality control in analytical biochemistry, ensuring the accuracy, precision, and comparability of experimental results. usp.org

Enzymatic Transformations and Degradation Mechanisms of Glycyl L Threonylglycine

Non-Enzymatic Degradation Pathways (e.g., Deamination, Racemization)

Spontaneous Cleavage at Threonine: Peptides containing serine and threonine residues can undergo spontaneous, non-enzymatic cleavage. This process is notably catalyzed by the presence of metal ions, particularly zinc. The proposed mechanism involves the coordination of the metal ion, which facilitates the cleavage of the peptide bond on the N-terminal side of the threonine residue. nih.gov

Acyl N-O Shift: In acidic conditions, peptides containing serine or threonine can undergo an intramolecular acyl N-O shift. This reaction results in the formation of an ester linkage, which can be subsequently hydrolyzed or rearranged back to the peptide bond under basic conditions. nih.gov

Deamination: The threonine residue in Glycyl-L-threonylglycine contains a primary amine group that can be susceptible to deamination. This reaction, which can be initiated by factors like radiation, can lead to the formation of a keto acid and the release of ammonia (B1221849). digitellinc.com While studied under specific conditions like radiolysis, the potential for spontaneous deamination under physiological conditions exists, albeit likely at a slow rate. Threonine ammonia-lyase is an enzyme that catalyzes the deamination of threonine, converting it to α-ketobutyrate and ammonia, though this is an enzymatic process. qiagenbioinformatics.com

Racemization: The α-carbon of the L-threonine (B559522) residue in the tripeptide is a chiral center. Under certain conditions, particularly alkaline pH, this center can undergo racemization, leading to the formation of the D-allo-threonine diastereomer. mdpi.com The conversion of L-amino acids to their D-isomers can significantly impact the peptide's structure and biological activity. researchgate.net

The following table summarizes potential non-enzymatic degradation pathways for Glycyl-L-threonylglycine.

| Degradation Pathway | Description | Influencing Factors | Potential Products |

| Spontaneous Cleavage | Cleavage of the peptide bond N-terminal to the threonine residue. | Presence of zinc ions. | Glycine (B1666218), Threonylglycine |

| Acyl N-O Shift | Intramolecular rearrangement forming an ester linkage. | Acidic pH. | Ester-linked isomer |

| Deamination | Loss of the amino group from the threonine residue. | Oxidative stress, radiation. | Keto-acid derivative |

| Racemization | Conversion of L-threonine to D-allo-threonine. | Alkaline pH, temperature. | Diastereomeric peptide |

Investigation of Enzymatic Recognition and Substrate Specificity (Non-human biological contexts)

The recognition of Glycyl-L-threonylglycine as a substrate by a protease is a highly specific process governed by the three-dimensional structure of both the peptide and the enzyme's active site. The primary sequence of the peptide, specifically the identity of the amino acids at the P1, P2, P3, etc. positions, plays a crucial role in this recognition. qiagenbioinformatics.com

While no studies have specifically detailed the enzymatic recognition of the Gly-Thr-Gly motif, general principles of protease-substrate interactions can be applied. The side chains of the glycine and threonine residues will interact with specific binding pockets within the enzyme's active site. The small, non-polar nature of the glycine residues and the polar, hydroxyl-containing side chain of the threonine residue will dictate the types of interactions (e.g., hydrophobic, hydrogen bonding) that can occur.

For instance, enzymes with a preference for small amino acids in their binding pockets may recognize the glycine residues. Proteases that can form hydrogen bonds with the hydroxyl group of threonine may show specificity for this residue. The folding of the tripeptide itself, which can be influenced by the Pro-Gly or Gly-Pro sequences, can also affect its recognition by enzymes. rsc.org

The presence of post-translational modifications, such as glycosylation on the threonine residue, can also significantly influence enzymatic recognition. Some peptidases specifically recognize and cleave glycoproteins, with the glycan moiety playing a critical role in substrate binding. nih.gov

Methodologies for Studying Degradation Kinetics and Product Identification

A variety of analytical techniques are employed to study the kinetics of Glycyl-L-threonylglycine degradation and to identify the resulting products.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for peptide analysis. nih.govmdpi.com High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate the parent peptide from its degradation products. The separated components are then introduced into a mass spectrometer, which provides information about their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) can be used to fragment the ions, providing sequence information and allowing for the precise identification of cleavage sites and chemical modifications. nih.govthermofisher.com Kinetic studies can be performed by monitoring the disappearance of the parent peptide and the appearance of degradation products over time. redalyc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another valuable tool for studying peptide degradation. tricliniclabs.comescholarship.org It can provide detailed structural information about the parent peptide and its degradation products in solution. digitellinc.com One-dimensional and two-dimensional NMR experiments can be used to identify the amino acid spin systems and their connectivity, allowing for the characterization of structural changes, such as those resulting from racemization or isomerization. nih.gov NMR can also be used to monitor the kinetics of a reaction by observing the changes in the signal intensities of reactants and products over time. researchgate.net

Enzyme Assays: To determine the kinetics of enzymatic hydrolysis, specific enzyme assays can be performed. These assays typically involve incubating Glycyl-L-threonylglycine with a purified enzyme or a complex biological sample and monitoring the reaction over time. The rate of substrate depletion or product formation can be measured using techniques like HPLC or spectrophotometry. From these measurements, kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined. researchgate.net High-performance frontal analysis is a method that can be used for the on-line characterization of immobilized enzyme activity and reaction kinetics. nih.gov

The table below outlines the primary methodologies used to study the degradation of Glycyl-L-threonylglycine.

| Methodology | Application | Information Obtained |

| LC-MS/MS | Separation and identification of degradation products. | Molecular weight, sequence information, identification of cleavage sites and modifications. |

| NMR Spectroscopy | Structural characterization of parent peptide and products. | 3D structure, conformational changes, identification of isomers. |

| Enzyme Assays | Determination of enzymatic degradation kinetics. | Michaelis-Menten constant (Km), maximum velocity (Vmax), inhibition constants. |

Supramolecular Chemistry and Self Assembly of Glycyl L Threonylglycine

Principles of Peptide Self-Assembly and Supramolecular Organization

The self-assembly of peptides into well-defined supramolecular structures is a phenomenon driven by a delicate balance of non-covalent interactions. rsc.org These interactions, though individually weak, collectively guide the organization of peptide monomers into stable, higher-order architectures. The primary driving forces include:

Hydrogen Bonding: The peptide backbone contains hydrogen bond donors (amide N-H) and acceptors (carbonyl C=O), which can form extensive networks. These are fundamental to the formation of secondary structures like β-sheets, which are common motifs in peptide self-assembly. cam.ac.uk

Hydrophobic Interactions: The clustering of nonpolar side chains away from water is a significant thermodynamic driving force for peptide aggregation in aqueous environments.

π-π Stacking: Aromatic side chains can interact through π-π stacking, contributing to the stability of the assembled state.

The sequence of amino acids in a peptide dictates the relative contributions of these forces and, consequently, the final assembled structure. The process is often hierarchical, with the formation of secondary structures preceding the assembly into larger structures like fibrils or nanotubes. nsfc.gov.cn The self-assembly process is not only thermodynamically driven but also influenced by kinetic factors, which can determine the final structure and its stability. rsc.org

The table below summarizes the key non-covalent interactions involved in peptide self-assembly.

| Interaction Type | Description | Potential Role in Glycyl-L-threonylglycine Assembly |

| Hydrogen Bonding | Formation of bonds between N-H and C=O groups in the peptide backbone, and between polar side chains. | The peptide backbone of Gly-Thr-Gly can form extensive hydrogen bonds. The hydroxyl (-OH) group of the threonine residue can also participate in hydrogen bonding, potentially influencing the packing of the molecules. |

| Hydrophobic Interactions | Aggregation of nonpolar groups to minimize contact with water. | The methyl group of the threonine residue provides a small hydrophobic contribution that could influence the initial stages of aggregation. |

| Electrostatic Interactions | Attraction or repulsion between charged groups. | At neutral pH, Glycyl-L-threonylglycine is zwitterionic, with a positive charge on the N-terminus and a negative charge on the C-terminus. These charges can influence intermolecular interactions and solubility. |

Formation of Higher-Order Structures and Nanomaterials (e.g., Oligomers, Fibrils)

The self-assembly of peptides frequently leads to the formation of a variety of higher-order structures and nanomaterials. This process typically begins with the formation of small oligomers, which then act as nuclei for the growth of larger assemblies. Common structures include:

Fibrils: These are elongated, unbranched structures characterized by a cross-β sheet conformation, where β-strands run perpendicular to the fibril axis. Amyloid fibrils associated with various diseases are a well-known example. cam.ac.uk

Nanorods and Nanotubes: These are cylindrical structures that can be formed by the hierarchical assembly of peptide monomers.

Vesicles and Micelles: Amphiphilic peptides, with distinct hydrophobic and hydrophilic regions, can self-assemble into spherical structures that encapsulate a volume.

Hydrogels: At high concentrations, some self-assembling peptides can form a network that entraps water, resulting in a hydrogel.

Specific research detailing the formation of such higher-order structures from Glycyl-L-threonylglycine is not prominent in the existing scientific literature. However, based on its structure, which includes a polar threonine residue, it is conceivable that under specific conditions (e.g., concentration, pH, temperature), it could potentially form oligomers or even more extended structures driven primarily by hydrogen bonding.

Investigation of Aggregation Mechanisms and Thermodynamics

The study of peptide aggregation mechanisms often involves a combination of experimental techniques and computational modeling. Techniques such as spectroscopy (Circular Dichroism, Thioflavin T fluorescence), microscopy (Atomic Force Microscopy, Transmission Electron Microscopy), and scattering methods (Dynamic Light Scattering) are used to monitor the kinetics and morphology of aggregation.

Thermodynamic studies aim to quantify the driving forces behind self-assembly by measuring parameters like the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). Calorimetry techniques, such as Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), are powerful tools for this purpose. For instance, a negative ΔH suggests that the process is enthalpically driven (e.g., by hydrogen bonding), while a positive ΔS indicates an entropically driven process (e.g., due to the hydrophobic effect).

Role of Glycyl-L-threonylglycine in Mimicking Biological Supramolecular Interactions

Peptide self-assembly is a fundamental process in biology, underlying the formation of structures like the cytoskeleton and the pathological aggregation of proteins in amyloid diseases. Short, synthetic peptides are often designed to mimic these biological self-assembly processes to better understand them or to create novel biomaterials.

The ability of a peptide to mimic a biological supramolecular interaction depends on its sequence and its capacity to adopt a specific conformation that facilitates recognition and binding. For example, peptides can be designed to mimic the binding domains of proteins or to self-assemble into scaffolds that present specific ligands for cell interaction.

There is currently a lack of specific research demonstrating the use of Glycyl-L-threonylglycine to mimic biological supramolecular interactions. Its simple structure, with two glycine (B1666218) residues providing flexibility and a central threonine providing a hydroxyl group for potential hydrogen bonding, could theoretically allow it to participate in various interactions. However, without experimental evidence, its role in this area remains speculative.

Advanced Methodologies and Future Perspectives in Glycyl L Threonylglycine Research

Integration of Multiscale Experimental and Computational Approaches

A comprehensive understanding of Glycyl-L-threonylglycine's behavior, particularly in solution, necessitates a synergistic approach that combines experimental data with computational modeling. Experimental techniques provide macroscopic and microscopic data, which are then used to build and validate computational models that can predict peptide dynamics and properties.

Experimental approaches include thermodynamic measurements, such as determining the partial molar heat capacities of the peptide in aqueous solutions across a range of temperatures. acs.org This data offers insight into the interactions between the peptide and surrounding water molecules, which is fundamental to its solubility, stability, and conformation.

Computational methods, in turn, can simulate these interactions at an atomic level. Molecular dynamics simulations, for instance, can model the conformational landscape of Glycyl-L-threonylglycine, revealing how its structure changes over time in response to its environment. nih.gov These simulations can help interpret experimental results, such as those from spectroscopic analyses, by providing a structural basis for the observed signals. The integration of these multiscale methods is crucial for building a predictive understanding of how the peptide will behave in complex biological or material science contexts, moving beyond static structural information to a dynamic and functional perspective.

Development of Novel Analytical Techniques for Tripeptide Characterization and Detection

The characterization and detection of small, often highly polar, tripeptides like Glycyl-L-threonylglycine from complex mixtures present significant analytical challenges. researchgate.net Recent advancements in analytical instrumentation and methodologies are providing the necessary sensitivity and resolution to overcome these hurdles. ijsra.net

Key techniques include:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are foundational for purity assessment and impurity profiling. ijsra.netresearchgate.net For small hydrophilic peptides that are poorly retained on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for effective separation. researchgate.net

Mass Spectrometry (MS): MS is indispensable for determining molecular weight and sequence. ijsra.net Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) provide accurate mass measurements. ijsra.netmdpi.com Tandem mass spectrometry (MS/MS) is used to generate fragment ions, which allows for unambiguous sequence confirmation. researchgate.net The development of database-search strategies that incorporate MS/MS spectra of both unlabeled and labeled peptides has improved the confidence of identifying tripeptides in complex samples. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the three-dimensional structure and conformation of peptides in solution. ijsra.netmdpi.com Two-dimensional NMR techniques can be used for complete structural assignment of the peptide's primary structure. mdpi.com

Spectroscopic Techniques: Other spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FTIR) and Circular Dichroism (CD) are used to analyze peptide secondary structure and conformational changes. ijsra.netresearchgate.netmdpi.com Electron-Spin Resonance (ESR) spectrometry has also been utilized to evaluate the interaction of peptides with free radicals. nih.gov

These advanced analytical tools, often used in combination (e.g., LC-MS), are essential for quality control, stability studies, and the detailed structural elucidation required for fundamental research and future applications. theanalyticalscientist.com

Interactive Table: Modern Analytical Techniques for Tripeptide Characterization

| Technique | Application for Glycyl-L-threonylglycine | Key Advantages | Source(s) |

|---|---|---|---|

| HPLC/UPLC | Purity assessment, quantification, impurity detection. | Robust, high-resolution separation. | ijsra.net, researchgate.net, theanalyticalscientist.com |

| HILIC | Separation of small, polar tripeptides. | Improved retention of hydrophilic compounds. | researchgate.net |

| Mass Spectrometry (MS/MS) | Molecular weight determination, sequence confirmation. | High sensitivity and specificity for identification. | researchgate.net, ijsra.net |

| NMR Spectroscopy | 3D structure and conformation analysis in solution. | Provides detailed atomic-level structural information. | mdpi.com, researchgate.net |

| FTIR Spectroscopy | Analysis of functional groups and secondary structure. | Non-destructive, provides information on chemical bonds. | mdpi.com |

Exploration of Glycyl-L-threonylglycine in Peptide-Based Materials Science

While direct applications of Glycyl-L-threonylglycine in materials science are still an emerging area, the unique properties of short peptides make them attractive building blocks for novel biomaterials. Peptides containing specific sequences can be designed to self-assemble into well-defined nanostructures such as nanofibers, hydrogels, and nanotubes.

The exploration of Glycyl-L-threonylglycine in this field would focus on its potential to:

Serve as a Model Compound: It can be used as a simple, well-defined model for studying the fundamental principles of peptide self-assembly and interaction with surfaces or other polymers. smolecule.com

Functionalize Biomaterials: The peptide could be conjugated to larger polymers or surfaces to impart specific properties, such as improved biocompatibility or cell adhesion, leveraging the inherent biological recognition of amino acid sequences.

Form Peptide-Based Hydrogels: The specific hydrogen-bonding capabilities of the threonine and glycine (B1666218) residues may allow the tripeptide, or derivatives thereof, to form hydrogels under specific conditions. These materials have potential applications in tissue engineering and controlled-release systems.

Research in this area would involve synthesizing modified versions of Glycyl-L-threonylglycine to enhance its self-assembly properties and characterizing the resulting materials using techniques like electron microscopy and rheology. The field of peptide-based materials is an active area of research, and the potential for small, simple peptides like Glycyl-L-threonylglycine to play a role is significant. smolecule.com

Unexplored Reactivity and Catalytic Potential of Glycyl-L-threonylglycine

The chemical reactivity of Glycyl-L-threonylglycine is dictated by its constituent amino acids: two glycine residues and a central L-threonine (B559522) residue with a hydroxyl group. This structure allows for specific chemical transformations and suggests potential catalytic functions.

Unexplored Reactivity: Research has shown that the threonylglycine motif is susceptible to specific chemical reactions.

β-Elimination Reaction: The O-tosylated derivative of N-carbobenzoxyglycyl-L-threonylglycine has been shown to undergo a β-elimination reaction to form a stable N-carbobenzoxyglycyl-3-methyl-L-aziridinecarbonylglycine ester. oup.com This reactivity is distinct from that of serine-containing peptides, which tend to form dehydroalanine (B155165) derivatives under similar conditions. oup.com This highlights the unique chemical behavior imparted by the threonine residue.

Diazotisation: The ethyl ester of L-threonylglycine can undergo aprotic diazotisation to yield a corresponding diazopeptide. rsc.orgrsc.org These diazo compounds are reactive intermediates, and their decomposition is subject to general-acid-catalysis, proceeding through different mechanisms than their glycyl-only counterparts. open.ac.uk